molecular formula C12H26O2 B14307356 2-Ethyl-3-propylheptane-1,4-diol CAS No. 111965-57-2

2-Ethyl-3-propylheptane-1,4-diol

Cat. No.: B14307356
CAS No.: 111965-57-2
M. Wt: 202.33 g/mol
InChI Key: TZBKPVRIPGZBBP-UHFFFAOYSA-N
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Description

2-Ethyl-3-propylheptane-1,4-diol is an organic compound characterized by its branched hydrocarbon chain and two hydroxyl groups. This compound falls under the category of diols, which are known for their diverse applications in various fields due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethyl-3-propylheptane-1,4-diol can be synthesized through several methods. One common approach is the reduction of diketones using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) . Another method involves the dihydroxylation of alkenes using reagents like osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄) .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reduction processes or catalytic hydrogenation techniques. These methods ensure high yield and purity of the compound, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-3-propylheptane-1,4-diol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can be further reduced to form alkanes.

    Substitution: The hydroxyl groups can be substituted with halides or other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like chromium trioxide (CrO₃) or potassium dichromate (K₂Cr₂O₇) are commonly used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Hydrochloric acid (HCl) or thionyl chloride (SOCl₂) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkanes.

    Substitution: Formation of alkyl halides.

Scientific Research Applications

2-Ethyl-3-propylheptane-1,4-diol has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Ethyl-3-propylheptane-1,4-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups play a crucial role in hydrogen bonding and other intermolecular interactions, which can influence the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Ethyl-3-propylheptane: Lacks the hydroxyl groups, making it less reactive in certain chemical reactions.

    1,4-Butanediol: A simpler diol with different physical and chemical properties.

    2-Methyl-2,4-pentanediol: Another branched diol with distinct reactivity and applications.

Uniqueness

2-Ethyl-3-propylheptane-1,4-diol is unique due to its specific branched structure and the presence of two hydroxyl groups. This combination imparts distinct physical and chemical properties, making it valuable for specialized applications in various fields.

Properties

CAS No.

111965-57-2

Molecular Formula

C12H26O2

Molecular Weight

202.33 g/mol

IUPAC Name

2-ethyl-3-propylheptane-1,4-diol

InChI

InChI=1S/C12H26O2/c1-4-7-11(10(6-3)9-13)12(14)8-5-2/h10-14H,4-9H2,1-3H3

InChI Key

TZBKPVRIPGZBBP-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(CC)CO)C(CCC)O

Origin of Product

United States

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